N-Methyl-3-(trifluoromethyl)aniline HCl

pKa difference basicity protonation state

Free base requires cold storage (2-8°C) and inert atmosphere, adding logistical overhead. N-Methyl-3-(trifluoromethyl)aniline HCl is a room-temperature-stable solid (97% purity) that eliminates cold-chain logistics and ensures consistent stoichiometry. • Ambient storage solid vs. cold-chain free base • Meta-substitution pKa 3.92 vs. para 2.58: wider pH window for Pd-catalyzed C-N cross-coupling • Pre-formed HCl salt enables aqueous workup (free base solubility: 0.236 mg/mL) • LogP 2.75 balances foliar uptake and soil mobility for agrochemical intermediates

Molecular Formula C8H9ClF3N
Molecular Weight 211.61 g/mol
Cat. No. B8098055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(trifluoromethyl)aniline HCl
Molecular FormulaC8H9ClF3N
Molecular Weight211.61 g/mol
Structural Identifiers
SMILESCNC1=CC=CC(=C1)C(F)(F)F.Cl
InChIInChI=1S/C8H8F3N.ClH/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;1H
InChIKeySWDWVYYXDGVLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-(trifluoromethyl)aniline HCl Overview


N-Methyl-3-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine salt classified as a meta-substituted aniline derivative. The free base (CAS 2026-70-2) bears a trifluoromethyl group at the meta position and a methyl group on the nitrogen, yielding a calculated pKa of 3.92±0.25 and a consensus LogP of 2.75 . The hydrochloride salt form (CAS 1201824-13-6, molecular weight 211.61 g/mol) converts the liquid free base into a solid with improved handling characteristics, supplied at 97% purity .

Why Generic Substitution Fails


N-Methyl-3-(trifluoromethyl)aniline HCl cannot be freely substituted with its ortho or para isomers, nor with the free base, because trifluoromethyl ring position fundamentally alters basicity (ΔpKa up to 1.34 units), lipophilicity, and regiochemical reactivity. The hydrochloride salt further provides solid-state stability and room-temperature storage versus the liquid free base requiring cold-chain, inert-atmosphere conditions. These parameters directly impact synthesis yield, intermediate isolation, and ultimate purity of final products, making casual substitution a source of uncharacterized process drift .

Key Advantages Over Analogs


Higher Basicity of the Meta Isomer

The predicted pKa of N-methyl-3-(trifluoromethyl)aniline is 3.92±0.25, which is 1.34 units higher (i.e., less acidic) than the para isomer (2.58±0.12) and 0.69 units higher than the ortho isomer (3.23±0.10). A higher pKa for the conjugate acid means the meta isomer retains its free-base form over a wider pH range, which can affect nucleophilicity and salt formation behavior under working conditions .

pKa difference basicity protonation state amine reactivity

Intermediate Lipophilicity for Balanced Properties

The meta isomer has a consensus LogP of 2.75 (XLogP3 2.71) , which is slightly higher than the para isomer (ACD/LogP 2.61) and slightly lower than the ortho isomer (LogP 2.79) [1]. The meta isomer thus occupies an intermediate lipophilicity window, potentially offering a more balanced solubility–permeability profile compared to its ortho and para counterparts.

lipophilicity logP drug-likeness partition coefficient

Solid Form Enables Room-Temperature Storage

The free base N-methyl-3-(trifluoromethyl)aniline is a liquid that requires storage under inert gas (nitrogen or argon) at 2–8°C . In contrast, the hydrochloride salt is a white solid that can be stored at room temperature . This phase change eliminates the need for refrigerated shipping and storage, simplifying supply chain logistics.

salt form physical state storage stability handling

Aqueous Compatibility Requires HCl Salt

The free base has a computed water solubility of 0.236 mg/mL (LogS ESOL -2.87), classifying it as poorly soluble . The hydrochloride salt is described as 'slightly soluble in water' and soluble in organic solvents, representing a qualitative improvement that enables aqueous washing, acid-base extraction, and certain reaction conditions that the free base cannot support . Quantitative solubility data for the HCl salt are not available from open sources, but the class-level behavior of aniline hydrochlorides is well established.

water solubility aqueous processing ESOL salt advantage

Application Scenarios


Meta-Basicity for Regioselective Coupling

In palladium-catalyzed C–N cross-coupling or nucleophilic aromatic substitution where amine basicity governs reactivity, the meta isomer's higher pKa (3.92) compared to the para isomer (2.58) provides a wider pH window for maintaining the nucleophilic free amine, potentially improving coupling yields by avoiding premature protonation . Procurement of the meta-specific isomer is critical when the trifluoromethyl position must be retained in the final drug scaffold.

Lipophilicity Tuning in Agrochemical Intermediates

The intermediate LogP of the meta isomer (consensus 2.75) makes it a preferred building block for herbicides and pesticides where balanced octanol-water partitioning correlates with foliar uptake and soil mobility. Selection of the meta over ortho (LogP 2.79) or para (LogP 2.61) isomers can be rationally justified based on these measured parameters .

Solid Form for Multistep Synthesis Stability

For synthetic routes with long holding times between steps, the hydrochloride salt's solid form and room-temperature stability eliminate cold-chain storage and inert-gas purging requirements, reducing operational complexity and cost. The free base's cold-storage requirement (2–8°C under inert gas) makes it less practical for kilo-lab and pilot-plant settings .

Aqueous-Organic Biphasic Reactions

When the reaction protocol involves aqueous workup, acid-base extraction, or reactions in mixed aqueous-organic media, the HCl salt provides the necessary aqueous-phase compatibility that the poorly water-soluble free base (0.236 mg/mL) cannot. Procuring the pre-formed hydrochloride salt eliminates the need for in situ salt formation and ensures consistent stoichiometry .

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